![molecular formula C15H20ClN3O2 B1426581 (2-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride CAS No. 1332529-20-0](/img/structure/B1426581.png)
(2-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride
Overview
Description
The compound contains an indene group, which is a polycyclic hydrocarbon composed of a benzene ring fused with a cyclopentene . It also contains an oxadiazole ring, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The indene and oxadiazole rings would contribute to the rigidity of the molecule, while the amine and hydrochloride groups could potentially participate in hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. The amine group could act as a nucleophile in various reactions, while the oxadiazole ring might participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of an amine group could make the compound basic, while the hydrochloride group could make it soluble in water .Scientific Research Applications
Pharmacological Research
This compound serves as a valuable intermediate in the synthesis of various disubstituted 1-(indolin-5-yl)methanamines . These structures are of interest due to their interaction with RCAR/PYR/PYL receptor proteins, which are significant in plant biology and pharmacology .
Antimicrobial Agent Development
Derivatives of 2,3-dihydro-1H-inden compounds have shown promising antibacterial and antifungal properties . This suggests that our compound could be a precursor in developing new antimicrobial agents targeting a range of pathogens.
Cancer Research
Compounds with a 2,3-dihydro-1H-inden structure have been identified to exhibit anticancer properties . The compound could be used to synthesize new derivatives for targeted cancer therapies.
Neurological Disorder Treatments
Given the structural similarity to compounds known for anti-Alzheimer’s disease activities, this compound could be explored for the synthesis of new drugs aimed at treating neurological disorders .
Anti-inflammatory Applications
The anti-inflammatory properties of related inden structures suggest potential applications of this compound in the synthesis of anti-inflammatory drugs .
Antioxidant Properties
Research on similar structures has revealed antioxidant capabilities, which implies that derivatives of this compound could be beneficial in creating antioxidants for various therapeutic applications .
Agricultural Chemistry
The interaction with plant receptor proteins indicates potential use in agricultural chemistry, possibly in the development of growth regulators or stress response modifiers in crops .
Synthetic Organic Chemistry
As a versatile intermediate, this compound could be used in synthetic organic chemistry to create a wide array of heterocyclic compounds with potential applications across different fields of chemistry and biology .
Future Directions
properties
IUPAC Name |
2-[5-(2,3-dihydro-1H-inden-5-yloxymethyl)-1,2,4-oxadiazol-3-yl]-N-methylethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2.ClH/c1-16-8-7-14-17-15(20-18-14)10-19-13-6-5-11-3-2-4-12(11)9-13;/h5-6,9,16H,2-4,7-8,10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAYSXKJOPIFBCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=NOC(=N1)COC2=CC3=C(CCC3)C=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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